(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one
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Overview
Description
5-ClTEP is a HIV-1 integrase inhibitor.
Scientific Research Applications
Hepatic Protection
Indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, have shown pleiotropic protective effects on chronic liver injuries, such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, and hepatocellular carcinoma. These compounds modulate enzymes relevant to hepatitis viral replication, lipogenesis, and the metabolism of ethanol and hepatotoxic substances, thereby exerting anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammation effects through pleiotropic mechanisms (Si-Qi Wang et al., 2016).
Antifungal Applications
Studies on small molecules against the pathogen Fusarium oxysporum, responsible for Bayoud disease in date palms, include synthetic compounds with structure-activity relationship (SAR) interpretations. These compounds demonstrate specificity in their biological activity against the pathogen, showcasing the potential of indole derivatives in antifungal applications (Y. Kaddouri et al., 2022).
Indole Synthesis
The synthesis of indole and its derivatives, including the target compound, has been a significant area of interest due to their wide range of biological activities. New methods for indole synthesis have been developed, offering a framework for the classification of all indole syntheses and highlighting the importance of these compounds in medicinal chemistry (D. Taber & Pavan K. Tirunahari, 2011).
Aquatic Environment and Paraben Behavior
Research on parabens, including their occurrence, fate, and behavior in aquatic environments, has shed light on the environmental impact of various organic compounds, including indole derivatives. These studies contribute to understanding the environmental persistence and toxicity of such compounds, which is essential for developing safer and more sustainable chemical entities (Camille Haman et al., 2015).
properties
CAS RN |
900779-63-7 |
---|---|
Molecular Formula |
C12H8ClN5O2 |
Molecular Weight |
289.68 |
IUPAC Name |
(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H8ClN5O2/c13-7-1-2-8-6(3-7)4-9(14-8)10(19)5-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-5- |
InChI Key |
CAMPDSCIVYOSOC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=CC(=O)C3=NNN=N3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-ClTEP; 5 ClTEP; 5ClTEP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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